molecular formula C31H29N5O5S2 B306918 ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B306918
M. Wt: 615.7 g/mol
InChI Key: ZAMSCVAOVBWFAI-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

The synthesis of ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through the condensation of β-dicarbonyl compounds with amidines or guanidines.

    Coupling of the Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The various substituents, such as the nitro group, piperazine ring, and phenyl and thienyl groups, are introduced through a series of substitution reactions, using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo oxidation reactions, where the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL (2E)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interacting with Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Modulating Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the same core structure but differ in the substituents attached to the rings.

    Benzylidene Derivatives: These compounds contain a benzylidene group attached to various heterocyclic rings.

    Piperazine Derivatives: These compounds contain a piperazine ring and are known for their diverse biological activities.

Properties

Molecular Formula

C31H29N5O5S2

Molecular Weight

615.7 g/mol

IUPAC Name

ethyl (2E)-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-7-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H29N5O5S2/c1-3-41-30(38)26-27(20-8-5-4-6-9-20)32-31-35(28(26)24-10-7-17-42-24)29(37)25(43-31)19-21-18-22(36(39)40)11-12-23(21)34-15-13-33(2)14-16-34/h4-12,17-19,28H,3,13-16H2,1-2H3/b25-19+

InChI Key

ZAMSCVAOVBWFAI-NCELDCMTSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6

Origin of Product

United States

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